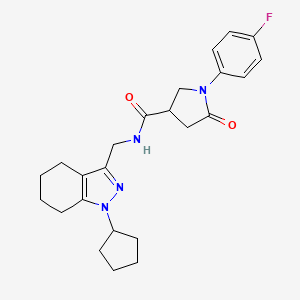

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide backbone linked to a substituted indazole moiety. The indazole group is modified with a cyclopentyl ring and a tetrahydrofused structure, contributing to its conformational rigidity and lipophilicity. The 4-fluorophenyl substituent likely enhances metabolic stability and influences target binding through aromatic interactions. Pyrrolidone rings, such as the 5-oxopyrrolidine group, are common in pharmaceuticals due to their balance of solubility and membrane permeability .

Its design aligns with trends in medicinal chemistry favoring hybrid architectures to optimize target engagement and pharmacokinetics.

Properties

IUPAC Name |

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN4O2/c25-17-9-11-18(12-10-17)28-15-16(13-23(28)30)24(31)26-14-21-20-7-3-4-8-22(20)29(27-21)19-5-1-2-6-19/h9-12,16,19H,1-8,13-15H2,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQBNMDWXVZKKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:

Formation of the Tetrahydroindazole Moiety: This step involves the cyclization of a suitable precursor to form the tetrahydroindazole ring system.

Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a substitution reaction, often using a cyclopentyl halide and a base.

Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a nucleophilic aromatic substitution reaction.

Formation of the Pyrrolidine Carboxamide: The final step involves the formation of the pyrrolidine ring and the subsequent attachment of the carboxamide group through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides, aryl halides, and various bases or acids are used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide exhibits significant biological activities that make it a candidate for therapeutic applications. Notably, it has been studied for its potential anti-inflammatory and analgesic effects.

Anti-inflammatory Agents

Due to its ability to inhibit JAKs, this compound is being explored as a potential anti-inflammatory agent. The inhibition of these kinases can lead to decreased secretion of pro-inflammatory cytokines, which are involved in various inflammatory conditions .

Pain Management

The analgesic properties attributed to the compound suggest its utility in pain management therapies. By modulating pain pathways through JAK inhibition, it may provide relief for chronic pain conditions.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide in various experimental models:

Study 1: Inhibition of Cytokine Secretion

In vitro studies demonstrated that high concentrations of the compound significantly inhibited the secretion of pro-inflammatory cytokines in macrophage cell lines. This suggests a promising role in managing inflammatory responses .

Study 2: Analgesic Effects

Animal models have shown that administration of this compound resulted in reduced pain behaviors compared to control groups, indicating its potential as an analgesic agent .

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Feature | Target Compound | 1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide |

|---|---|---|

| Core Structure | 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |

| Nitrogen Substituent | (1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl | 4-methyl-2-pyridinyl |

| Key Functional Groups | Indazole, cyclopentyl, fluorophenyl | Pyridine, fluorophenyl |

| Hypothetical LogP* | High (lipophilic indazole-cyclopentyl) | Moderate (aromatic pyridine) |

| Potential Target Affinity | Kinases, GPCRs | Enzymes with pyridine-binding pockets |

*LogP estimates are theoretical based on substituent contributions.

Implications of Substituent Differences

- Lipophilicity and Solubility : The indazole-cyclopentyl group in the target compound increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. In contrast, the pyridine group in the analogue introduces moderate polarity, favoring solubility and oral bioavailability .

- The indazole group’s planar structure and nitrogen atoms may support π-π stacking or kinase hinge-region binding.

- Metabolic Stability : The cyclopentyl group in the target compound could shield metabolic hotspots, extending half-life. The methyl-pyridine substituent might undergo oxidation, increasing clearance rates.

Research Findings and Limitations

The provided evidence lacks direct pharmacological or biochemical data for the target compound. However, comparative analysis of structural analogues highlights critical design considerations:

- Hybrid architectures (e.g., pyrrolidone-indazole) balance solubility and target affinity.

- Fluorophenyl groups are retained across analogues, underscoring their role in enhancing stability and binding .

discusses quaternary ammonium compounds (QACs) like BAC-C12, which are unrelated structurally but share surfactant-like aggregation behavior. This contrasts with the target compound’s likely non-aggregating, target-specific mechanism .

Biological Activity

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Cyclopentyl Group : Enhances lipophilicity and potential bioavailability.

- Tetrahydroindazole Moiety : Associated with various pharmacological activities.

- Fluorophenyl Group : May contribute to interactions with biological targets.

- Pyrrolidine Carboxamide Group : Known for its role in various biological activities.

Molecular Formula : C20H24FN3O

Molecular Weight : 345.43 g/mol

CAS Number : 1448029-32-0

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Formation of the Tetrahydroindazole Moiety : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Cyclopentyl Group : Achieved through alkylation reactions.

- Attachment of the Fluorophenyl Group : Usually via nucleophilic aromatic substitution.

These steps require optimization for yield and purity, often leveraging modern synthetic techniques such as continuous flow reactors for scalability .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the pyrrolidine and indazole moieties suggests activity against Gram-positive bacteria and drug-resistant pathogens. For instance:

- Activity Against Staphylococcus aureus : The compound exhibited promising results against multidrug-resistant strains, showing potential for further development as an antimicrobial candidate .

Anticancer Activity

The anticancer properties of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide have also been evaluated:

- In Vitro Studies : The compound demonstrated significant cytotoxic effects on cancer cell lines, particularly A549 human lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of various derivatives of pyrrolidine compounds against resistant bacterial strains. N-(2-hydroxyphenyl)-5-oxopyrrolidine derivatives showed notable activity against Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that structural modifications could enhance antimicrobial potency .

Case Study 2: Anticancer Properties

In a separate study focusing on the anticancer effects of 5-oxopyrrolidine derivatives, compounds similar to N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide were evaluated for their cytotoxicity against various cancer cell lines. The results indicated that these compounds could effectively inhibit tumor growth through mechanisms involving apoptosis .

Q & A

Q. How can crystallographic data resolve synthetic byproduct formation?

- Methodological Answer : Compare experimental XRD patterns with simulated powder patterns from single-crystal data. For pyrazoline analogs, minor byproducts (e.g., regioisomers) were identified via peak splitting in 2θ = 10–15° ranges, guiding recrystallization solvent selection (e.g., ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.